tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate
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Overview
Description
tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is characterized by its spirocyclic structure, which includes a seven-membered ring fused to a five-membered ring containing a nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate involves several steps. One common method includes the reaction of 5-azaspiro[2.4]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)-N-methylcarbamate can be compared with other spirocyclic compounds, such as:
tert-butyl 5-azaspiro[2.4]heptane-7-ylcarbamate: Similar in structure but lacks the N-methyl group.
tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate: Similar but without the N-methyl substitution
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
852831-41-5 |
---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(5-azaspiro[2.4]heptan-7-ylmethyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15(4)8-10-7-14-9-13(10)5-6-13/h10,14H,5-9H2,1-4H3 |
InChI Key |
RRHDBWUZDZRKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CNCC12CC2 |
Purity |
95 |
Origin of Product |
United States |
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